1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1-(thiophen-3-ylmethyl)urea
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Description
1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1-(thiophen-3-ylmethyl)urea is a useful research compound. Its molecular formula is C18H24N2O3S and its molecular weight is 348.46. The purity is usually 95%.
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Scientific Research Applications
Acetylcholinesterase Inhibition
A study by Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing them for antiacetylcholinesterase activity. These compounds, including variants with methoxy groups, demonstrated potential for interacting with enzyme hydrophobic binding sites, indicating their relevance in biochemistry and pharmacology.
Lithiation Reactions
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea was explored by Smith et al. (2013). This process involves lithiating the nitrogen and ortho to the directing group, with reactions giving high yields of substituted products. This research is significant in organic synthesis and medicinal chemistry.
Neuropeptide Y5 Receptor Antagonists
Research by Fotsch et al. (2001) identified and optimized urea derivatives as neuropeptide Y5 receptor antagonists, indicating their potential in developing treatments for disorders related to this receptor.
Anion Recognition and Photophysical Studies
Gurjaspreet Singh et al. (2016) synthesized phenyl urea and thiourea derivatives with silatranes, studying their anion recognition properties. These compounds' photophysical properties were also explored, providing insights into their potential applications in material sciences.
Hydrogen Bonding and Deprotonation Studies
Pérez-Casas and Yatsimirsky (2008) studied N-methoxyethyl-N'-(4-nitrophenyl)thiourea, detailing hydrogen bonding and deprotonation equilibria with anions. This research is relevant in understanding the chemical behavior of similar urea derivatives.
Synthesis and Reactivity of Imidazole Derivatives
Hossain et al. (2018) synthesized imidazole derivatives, including methoxyphenyl variants, to investigate their reactivity and spectroscopic properties. This work is important for developing new materials and drugs.
Crystal Structure Analysis
Kang et al. (2015) analyzed the crystal structure of metobromuron, a related phenylurea herbicide. Understanding the crystal structure of such compounds is crucial for material science and pharmaceutical development.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[2-(4-methoxyphenyl)ethyl]-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-22-11-10-20(13-16-8-12-24-14-16)18(21)19-9-7-15-3-5-17(23-2)6-4-15/h3-6,8,12,14H,7,9-11,13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPMJHBKXPGONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.